molecular formula C14H17NO5 B105155 Diethyl benzamidomalonate CAS No. 96-86-6

Diethyl benzamidomalonate

Cat. No.: B105155
CAS No.: 96-86-6
M. Wt: 279.29 g/mol
InChI Key: NMSZTQWZINJIMY-UHFFFAOYSA-N
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Preparation Methods

Diethyl benzamidomalonate can be synthesized through a multi-step process. The primary synthetic route involves the reaction of benzoyl chloride with ethanolamine to form benzamide. This intermediate then undergoes a Michael addition reaction with diethyl malonate to produce this compound . The reaction conditions typically involve the use of a base such as sodium ethoxide in an ethanol solvent, and the reaction is carried out under reflux conditions .

Chemical Reactions Analysis

Diethyl benzamidomalonate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of diethyl benzamidomalonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The benzamide group can undergo nucleophilic substitution, while the malonate ester groups can participate in condensation reactions . These reactions enable the compound to form stable intermediates and final products that are useful in various applications.

Comparison with Similar Compounds

Diethyl benzamidomalonate can be compared with other similar compounds such as diethyl malonate and benzamide:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its versatility and wide range of applications.

Properties

IUPAC Name

diethyl 2-benzamidopropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-3-19-13(17)11(14(18)20-4-2)15-12(16)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSZTQWZINJIMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80914696
Record name N-(1,3-Diethoxy-1,3-dioxopropan-2-yl)benzenecarboximidic acid
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Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96-86-6
Record name 1,3-Diethyl 2-(benzoylamino)propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96-86-6
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Record name Diethyl benzamidomalonate
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Record name Diethyl benzamidomalonate
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Record name Diethyl benzamidomalonate
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Record name N-(1,3-Diethoxy-1,3-dioxopropan-2-yl)benzenecarboximidic acid
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Record name Diethyl benzamidomalonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of diethyl benzamidomalonate in reactions with ethyl cis-β-chloroacrylate?

A1: this compound reacts with ethyl cis-β-chloroacrylate to yield an open chain product, diethyl 4-benzamido-4-ethoxycarbonylglutaconate . This contrasts with the reactions of ethyl cis-β-chloroacrylate with other aminomalonate derivatives like diethyl acetamidomalonate, which result in cyclized products .

Q2: Why does this compound produce a different reaction outcome compared to other similar compounds?

A2: While the provided research doesn't delve into the specific mechanistic reasons behind the differing outcomes, it suggests that the benzamido group in this compound might influence the reaction pathway. Further research exploring steric and electronic effects of the benzamido group compared to other substituents could provide a clearer understanding. This difference in reactivity highlights the importance of substituent effects in organic synthesis and the need for careful selection of reagents to achieve desired reaction outcomes.

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